molecular formula C19H20N2O5S B11533646 3-({[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid

3-({[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B11533646
M. Wt: 388.4 g/mol
InChI Key: NVJOEHKXUWSFDM-UHFFFAOYSA-N
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Description

3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a sulfonyl group attached to a benzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.

    Coupling with Benzamido Moiety: The final step involves coupling the pyrrolidine-sulfonyl intermediate with a benzamido compound under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID: Shares a similar core structure but lacks the benzamido group.

    Pyrrolidine-2,5-dione: A versatile scaffold with applications in drug discovery and medicinal chemistry.

Uniqueness

3-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

3-[(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C19H20N2O5S/c1-13-7-8-14(12-17(13)27(25,26)21-9-2-3-10-21)18(22)20-16-6-4-5-15(11-16)19(23)24/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22)(H,23,24)

InChI Key

NVJOEHKXUWSFDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCCC3

Origin of Product

United States

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